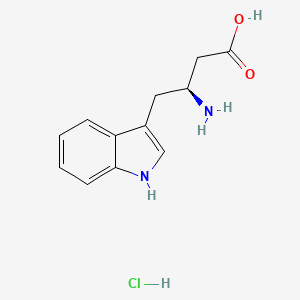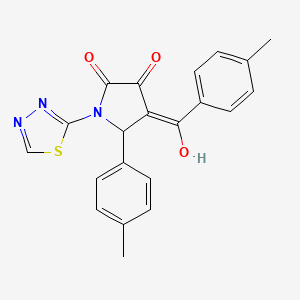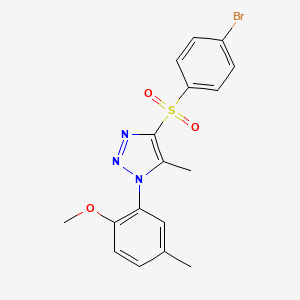
(5-Cyclopropylisoxazol-3-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Cyclopropylisoxazol-3-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone” is a complex organic compound that contains several functional groups and rings, including a cyclopropyl group, an isoxazole ring, a pyridine ring, and an indoline ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the indoline and pyridine rings might be formed using a condensation reaction or a cyclization reaction .Molecular Structure Analysis
The molecule contains several aromatic rings (isoxazole, pyridine, and indoline), which are planar and contribute to the molecule’s stability. The cyclopropyl group is a small cycloalkane ring, which may add strain to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the pyridine ring is electron-deficient and can undergo electrophilic substitution reactions, while the indoline ring is electron-rich and can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings might make it relatively nonpolar and insoluble in water .Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis Techniques : The synthesis of isoxazole and pyrazole derivatives represents a crucial area in medicinal chemistry due to their potential biological activities. For instance, the selective preparation of amino-isoxazoles from reactions involving pyrroles and hydroxylamine highlights a methodological approach that could be relevant to the synthesis of complex compounds like "(5-Cyclopropylisoxazol-3-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone" (Sobenina et al., 2005).
Anticancer and Antimicrobial Potential : Compounds incorporating isoxazole, pyrazole, and pyridine moieties have been extensively studied for their anticancer and antimicrobial properties. For example, novel biologically potent heterocyclic compounds combining oxazole, pyrazoline, and pyridine have shown promising anticancer activity and the ability to overcome microbial resistance to pharmaceutical drugs (Katariya et al., 2021).
Molecular Docking and Synthesis for Biological Targeting
Molecular Docking Studies : These studies are crucial for understanding the interaction between synthesized compounds and biological targets. For instance, pyrazoline derivatives have been synthesized and evaluated for their interactions with cancer cell lines, demonstrating significant cytotoxic activities. This approach could guide the development of compounds with specific biological activities (Khalilullah et al., 2022).
Synthetic Pathways and Biological Evaluation : The synthesis of compounds like vertilecanin derivatives via nicotinic acid showcases the versatility of synthetic organic chemistry in creating complex molecules with potential therapeutic applications. Such synthetic pathways could be relevant to the development of new drugs based on the structure of "this compound" (Demirci et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-20(17-12-19(25-22-17)14-1-2-14)23-10-7-16-11-15(3-4-18(16)23)13-5-8-21-9-6-13/h3-6,8-9,11-12,14H,1-2,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXIBLXMSLNRCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC4=C3C=CC(=C4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2760727.png)


![N-(2,4-dimethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2760730.png)


![2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2760737.png)
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2760738.png)
![(4-chlorophenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2760740.png)

![N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2760742.png)



